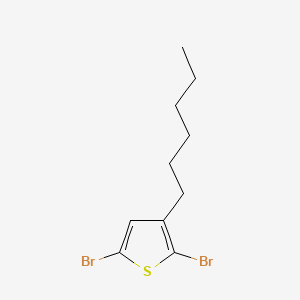

2,5-Dibromo-3-hexylthiophene

Beschreibung

Evolution of Poly(3-alkylthiophene) Research

The journey of poly(3-alkylthiophene) research has been marked by a continuous quest for improved material properties through synthetic control. Early methods for P3AT synthesis often resulted in polymers with irregular structures, where the alkyl side chains were randomly oriented along the polymer backbone. ethz.ch This regiorandomness disrupted the π-conjugation, leading to suboptimal electronic properties.

A significant breakthrough came with the development of synthetic methods that could produce highly regioregular poly(3-alkylthiophene)s. researchgate.net These methods, such as the Grignard Metathesis (GRIM) polymerization and Kumada Catalyst-Transfer Polycondensation (KCTP), utilize specific monomers and catalysts to ensure a head-to-tail arrangement of the thiophene (B33073) units. beilstein-journals.orgnih.govbeilstein-journals.org This controlled arrangement enhances the planarity of the polymer backbone, facilitating intermolecular π-π stacking and leading to improved charge carrier mobility. researchgate.net The evolution of these synthetic strategies has been pivotal in unlocking the full potential of P3ATs in electronic applications. Further research has also explored the structural evolution of these polymers upon doping, revealing changes in their crystalline structure and electronic properties. acs.org

Significance of Regioregular Poly(3-hexylthiophene) (rrP3HT) in Organic Electronics

Regioregular poly(3-hexylthiophene) (rrP3HT) stands out as one of the most extensively studied and utilized conducting polymers in organic electronics. researchgate.netethz.ch Its prominence stems from a combination of desirable characteristics, including high charge carrier mobility, strong optical absorption in the visible spectrum, and good processability. beilstein-journals.orgnih.gov The "regioregular" designation is crucial; it refers to the consistent head-to-tail coupling of the 3-hexylthiophene (B156222) monomer units, which leads to a more ordered, crystalline structure in thin films. researchgate.net

This high degree of order is directly responsible for the superior electronic properties of rrP3HT compared to its regiorandom counterpart. The ordered packing of the polymer chains enhances the overlap of π-orbitals, creating efficient pathways for charge transport. researchgate.net Consequently, rrP3HT has become a benchmark material for a variety of organic electronic devices. Its application in organic solar cells, in particular, has been a major driver of research, with efforts focused on optimizing its performance through control of regioregularity, molecular weight, and morphology. acs.orgrsc.org

Contextualization of 2,5-Dibromo-3-hexylthiophene (B54134) as a Key Precursor for rrP3HT Synthesis

The synthesis of high-quality rrP3HT is critically dependent on the purity and structure of the monomer used. mdpi.com In this context, This compound has established itself as a fundamental building block. beilstein-journals.orgnewcastle.edu.au This specific monomer is essential for several of the most effective polymerization methods that yield rrP3HT, including the widely adopted Grignard Metathesis (GRIM) polymerization. researchgate.netrsc.orgtdl.org

In the GRIM method, this compound is reacted with a Grignard reagent, such as tert-butylmagnesium chloride, to form a mixture of magnesium-functionalized thiophene isomers. beilstein-journals.orgnih.gov The subsequent addition of a nickel catalyst, like Ni(dppp)Cl₂, initiates the polymerization process. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via a chain-growth mechanism, allowing for control over the polymer's molecular weight and leading to a high degree of regioregularity. cmu.edu The use of this compound is advantageous because it facilitates a controlled, living-like polymerization, which is crucial for producing polymers with well-defined structures and predictable properties. tdl.org The development of efficient synthetic routes to this key monomer, including low-pressure flow synthesis, has been instrumental in advancing the production of rrP3HT for large-scale applications. newcastle.edu.au

Properties and Synthesis of this compound

The monomer this compound is a colorless to yellow liquid with the chemical formula C₁₀H₁₄Br₂S. chemicalbook.comsigmaaldrich.com Its physical and chemical properties are crucial for its role in polymerization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 326.09 g/mol | sigmaaldrich.com |

| Density | 1.521 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.557 | chemicalbook.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | chemicalbook.comsigmaaldrich.com |

Polymerization of this compound to rrP3HT

The polymerization of this compound is most effectively achieved through catalyst-transfer polycondensation methods, with the Grignard Metathesis (GRIM) polymerization being a prominent example. beilstein-journals.orgnih.gov This method allows for the synthesis of rrP3HT with controlled molecular weight and low polydispersity. scientific.net

The general steps for GRIM polymerization are as follows:

Grignard Exchange: this compound is reacted with an alkylmagnesium halide (e.g., tert-butylmagnesium chloride) in an anhydrous solvent like THF. beilstein-journals.orgnih.gov This reaction forms a mixture of regioisomeric thiophene Grignard reagents. nih.gov

Polymerization: A nickel catalyst, typically a complex with a phosphine ligand such as dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (Ni(dppp)Cl₂), is added to the solution. beilstein-journals.orgscientific.net The catalyst initiates a chain-growth polymerization, selectively incorporating one of the Grignard regioisomers to produce the regioregular polymer chain. tdl.org

Termination: The polymerization can be terminated by the addition of a quenching agent like methanol or an acid. nih.gov

The choice of catalyst and reaction conditions significantly influences the properties of the resulting rrP3HT. For instance, nickel catalysts have been shown to promote a living chain-growth mechanism, leading to well-defined polymers, whereas palladium catalysts can result in a step-growth mechanism and lower regioregularity. rsc.org

Table 2: Examples of rrP3HT Synthesis from this compound

| Polymerization Method | Catalyst | Molecular Weight (Mn) | Polydispersity Index (PDI) | Regioregularity | Reference |

|---|---|---|---|---|---|

| Improved Kumada Catalyst-Transfer Polycondensation | Ni(dppp)Cl₂ | 38,449 g/mol | 1.18 | High | scientific.net |

| Improved Kumada Catalyst-Transfer Polycondensation with LiCl | Ni(dppp)Cl₂ | 40,270 g/mol | 1.03 | High | scientific.net |

| Grignard Metathesis (GRIM) in Continuous Flow | Ni(dppp)Cl₂ | 31,000 g/mol | 1.5 | ~95% | nih.govbeilstein-journals.org |

This compound is a cornerstone monomer in the synthesis of high-performance regioregular poly(3-hexylthiophene). Its specific chemical structure is ideally suited for controlled polymerization techniques like GRIM, which have enabled the production of rrP3HT with the precise structural characteristics required for advanced organic electronic applications. The continued optimization of both the monomer synthesis and the subsequent polymerization processes is crucial for the ongoing development and commercialization of thiophene-based polymer technologies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dibromo-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFIAVPXHGRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156074-98-5 | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50888890 | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116971-11-0, 156074-98-5 | |

| Record name | 2,5-Dibromo-3-hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromo 3 Hexylthiophene

Optimization of Bromination of 3-Hexylthiophene (B156222)

The conversion of 3-hexylthiophene to 2,5-dibromo-3-hexylthiophene (B54134) is a pivotal step that has been finely tuned to maximize yield and product quality. newcastle.edu.au This optimization encompasses careful selection of reagents, solvents, and reaction temperatures to control the two-step bromination process. newcastle.edu.au

Reagent Selection (e.g., N-Bromosuccinimide) and Stoichiometry

N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of 3-hexylthiophene. newcastle.edu.aumdpi.com The stoichiometry of NBS is critical in directing the reaction towards the desired dibrominated product. In a typical procedure, 3-hexylthiophene is reacted with NBS in a controlled manner to achieve high purity. mdpi.com For instance, the portionwise addition of NBS to a solution of 3-hexylthiophene in tetrahydrofuran (B95107) (THF) at 0 °C is a method used to manage the reaction's progress. mdpi.com

The molar ratio of the brominating agent to the thiophene (B33073) derivative is a key parameter. For the synthesis of poly(3-hexylthiophene), controlling the degree of bromination is essential. In the synthesis of partially brominated poly(3-hexylthiophene), the ratio of N-Bromosuccinimide to the polymer is systematically varied to achieve different concentrations of bromine in the final product. rsc.org

Solvent Effects on Reaction Yield and Purity

The choice of solvent significantly influences the bromination reaction. While tetrahydrofuran (THF) has been used, studies have shown that it can lead to unpredictable reaction times due to variable induction periods, particularly for the initial monobromination of 3-hexylthiophene. newcastle.edu.aumdpi.comgoogle.com This can pose a hazard, especially in large-scale batch reactions where the exothermic nature of the first bromination is a concern. newcastle.edu.au

In contrast, dimethylformamide (DMF) has been identified as a more suitable solvent. newcastle.edu.au It does not exhibit the induction times seen with THF for either the first or second bromination steps, leading to more predictable and controllable reactions. newcastle.edu.au The use of DMF has been shown to produce this compound in quantitative yield and with 100% purity in a low-pressure flow synthesis system. newcastle.edu.au The nature of the solvent also affects the spectroscopic and electrochemical properties of resulting polymers. frontiersin.org

Interactive Data Table: Solvent Effects on Bromination

| Solvent | Key Observations | Reference |

| Tetrahydrofuran (THF) | Variable induction times, potential for hazardous exothermic reaction in batch processes. | newcastle.edu.au |

| Dimethylformamide (DMF) | No induction times observed, leading to more predictable and controlled reactions. Enables quantitative yield and high purity in flow synthesis. | newcastle.edu.au |

Temperature Control and Reaction Kinetics

Temperature is a critical factor in controlling the rate and selectivity of the bromination of 3-hexylthiophene. Kinetic studies have revealed that the first bromination (monobromination) is an exothermic reaction, while the second bromination is isothermal. newcastle.edu.au In traditional batch chemistry, the exothermicity of the first step often necessitates cooling to maintain control. newcastle.edu.au

However, in flow synthesis, the efficient heat exchange allows for the reaction to be heated, which significantly increases the reaction rate. newcastle.edu.au A two-temperature approach has been developed, operating at 15°C for the initial bromination and 30°C for the second bromination to optimize the synthesis of this compound. newcastle.edu.au Kinetic studies have provided the activation energies, frequency factors, and rate constants for both bromination steps, allowing for the prediction of reaction times at various temperatures. newcastle.edu.au

Mechanisms of Dibromination at Thiophene α-Positions

The bromination of 3-hexylthiophene with NBS proceeds via an electrophilic substitution mechanism. newcastle.edu.auresearchgate.net It is proposed that NBS acts as an electrophile, first attacking the more reactive 2-position of the 3-hexylthiophene ring. newcastle.edu.au This is followed by a second electrophilic attack at the 5-position to yield the this compound product. newcastle.edu.au This proposed mechanism, supported by empirically derived kinetic data, refutes earlier theories that suggested NBS acts as a source of molecular bromine (Br₂), which would then be the active brominating agent. newcastle.edu.au Both the monobromination of 3-hexylthiophene and the subsequent bromination of 2-bromo-3-hexylthiophene (B1249596) have been determined to be first-order reactions. newcastle.edu.au

Advanced Synthetic Techniques for Enhanced Production

To overcome the limitations of traditional batch synthesis, such as scalability and safety concerns, advanced manufacturing techniques like flow synthesis have been developed. newcastle.edu.au

Low-Pressure Flow Synthesis Development and Optimization

A significant advancement in the production of this compound is the development of a low-pressure flow reactor. newcastle.edu.au This system offers superior heat exchange, which mitigates the hazards associated with the exothermic first bromination step and allows for the reaction to be conducted at higher temperatures, thereby increasing the reaction rate. newcastle.edu.au

Using a custom-built, low-cost flow reactor, the synthesis of this compound from 3-hexylthiophene and NBS in DMF has been achieved with quantitative yield and 100% purity. newcastle.edu.au Remarkably, the space-time yields obtained with this flow synthesis method were found to be at least 1356 times greater than those achieved with conventional batch chemistry. newcastle.edu.au This demonstrates the immense potential of flow chemistry for the efficient and scalable production of this important monomer. newcastle.edu.au

Space-Time Yield Enhancement Strategies

A significant advancement in the synthesis of this compound involves the transition from traditional batch chemistry to continuous flow synthesis, which has been shown to dramatically increase the space-time yield (STY). newcastle.edu.au The STY is a crucial metric in chemical manufacturing, representing the mass of product formed per unit volume of the reactor per unit of time.

Research has demonstrated the successful design and implementation of a low-pressure flow reactor for the bromination of 3-hexylthiophene to produce this compound. newcastle.edu.au This method utilizes N-bromosuccinimide (NBS) as the brominating agent and dimethylformamide (DMF) as the solvent. The key findings from these studies highlight the immense potential of flow chemistry for producing this key monomer precursor. newcastle.edu.au

Key Research Findings:

Quantitative Yield and High Purity: The flow synthesis method achieved a quantitative yield of this compound with 100% purity. newcastle.edu.au

Dramatic STY Increase: Compared to conventional batch chemistry, the low-pressure flow synthesis technique increased the space-time yield by a minimum factor of 1356. newcastle.edu.au

Optimized Reaction Conditions: Kinetic studies of the two-step bromination process (the exothermic first bromination of 3-hexylthiophene and the isothermal second bromination) enabled the development of a synthetic method operating at two different temperatures (15°C and 30°C) to optimize the reaction. newcastle.edu.au

Potential for Further Optimization: The space-time yield can be further enhanced by modifying parameters such as reaction temperature, reactant concentrations, and the residence time of reactants within the reaction coil. newcastle.edu.au

The table below summarizes the comparative advantages of flow synthesis over traditional batch methods for the production of this compound.

| Parameter | Batch Synthesis | Low-Pressure Flow Synthesis |

|---|---|---|

| Reactor Type | Conventional Batch Reactor | Custom-Built Low-Pressure Flow Reactor |

| Space-Time Yield (STY) | Baseline | ≥1356x Increase newcastle.edu.au |

| Yield | Variable | Quantitative newcastle.edu.au |

| Purity | Requires extensive purification | 100% newcastle.edu.au |

| Process Control | Difficult to control, especially exothermic steps | Precise control over temperature and residence time newcastle.edu.au |

Purification Strategies for Monomer Precursors

The purity of this compound is paramount, as it directly influences the properties and performance of the resulting polymers, such as regioregularity in poly(3-hexylthiophene) (P3HT). researchgate.net Various purification techniques are employed to remove unreacted starting materials, by-products, and other impurities.

Among the most common and effective methods for purifying crude this compound and its derivatives is column chromatography . researchgate.netresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Detailed Research Findings:

Solvent Systems: A frequently utilized solvent system for the column chromatography of thiophene derivatives involves a mixture of ethyl acetate (B1210297) and n-hexane. researchgate.net For the purification of related 5-aryl-2-bromo-3-hexylthiophene derivatives, an equal ratio of ethyl acetate and n-hexane was reported to be effective. researchgate.net

Post-Reaction Work-up: Before chromatographic purification, a typical work-up procedure involves quenching the reaction, often with methanol, followed by extraction and solvent removal. nih.govrsc.org The crude product is then subjected to chromatography.

Importance for Polymerization: The synthesis of well-defined polymers like P3HT relies on a highly pure monomer. The direct magnesium insertion into this compound is a key step in many polymerization routes, and its success is dependent on the selective formation of the mono-Grignard adduct, which is facilitated by a pure starting monomer. ethz.chnih.gov

The following table outlines the typical parameters used in the purification of this compound precursors.

| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Application Notes |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl acetate / n-hexane mixtures researchgate.net | Effective for removing by-products and achieving high purity required for polymerization. researchgate.netresearchgate.net |

| Washing / Precipitation | Not Applicable | Methanol nih.govrsc.org | Often used as a preliminary purification step or to precipitate the final polymer product from the reaction mixture. rsc.org |

Polymerization of 2,5 Dibromo 3 Hexylthiophene into Poly 3 Hexylthiophene and Copolymers

Nickel-Catalyzed Kumada Catalyst-Transfer Polymerization (KCTP) and Grignard Metathesis (GRIM) Polymerization

Nickel-catalyzed cross-coupling reactions have become the preferred methods for synthesizing highly regioregular P3HT. researchgate.net Grignard Metathesis (GRIM) polymerization, also referred to as Kumada Catalyst-Transfer Polycondensation (KCTP), is a prominent chain-growth polymerization technique. researchgate.netfigshare.comtdl.org This method typically involves the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with a Grignard reagent, such as tert-butyl magnesium chloride, to form a mixture of magnesiated isomers. tdl.orgcmu.edu The subsequent addition of a nickel catalyst, like Ni(dppp)Cl₂, initiates the polymerization. tdl.orgcmu.edu This process is recognized for its "living" characteristics, which allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. tdl.orgrsc.org

The GRIM method is advantageous because it uses readily available reagents and can be conducted under relatively mild conditions. researchgate.net The polymerization is known to be a chain-growth process rather than a step-growth one. cmu.edu This "living" nature of the polymerization has been instrumental in creating well-defined P3HT architectures, including end-functionalized polymers and block copolymers. tdl.orgrsc.org

The mechanism of nickel-catalyzed GRIM polymerization is a key area of research, as understanding the intricate steps of the catalytic cycle is crucial for optimizing the synthesis of P3HT. The process is understood to be a chain-growth polymerization, which is a departure from the more common step-growth mechanisms in polycondensation reactions. cmu.edu

The accepted mechanism for nickel-mediated GRIM polymerization begins with a Ni(II)-halide complex attached to the growing polymer chain. tdl.org This complex undergoes transmetalation with a 5-halomagnesium thiophene (B33073) monomer. tdl.org Following transmetalation, reductive elimination occurs, forming a new thiophene-thiophene bond and regenerating a Ni(0) complex. tdl.org A critical aspect of this mechanism is the proposed "catalyst-transfer polycondensation," where the Ni catalyst is thought to remain associated with the growing polymer chain and is intramolecularly transferred to the terminal carbon-bromine bond of the extended molecule. nih.govresearchgate.net This catalyst transfer is fundamental to the chain-growth nature of the polymerization. nih.gov

Studies have shown that the choice of transition metal significantly impacts the polymerization mechanism. Nickel-mediated polymerizations tend to follow a "living" chain-growth pathway, producing regioregular P3HT with low polydispersity and well-defined molecular weights. rsc.org In contrast, palladium-mediated polymerizations of the same monomer have been observed to proceed via a step-growth mechanism, resulting in polymers with lower regioregularity. rsc.orgresearchgate.net Computational and kinetic results suggest that the nickel catalyst acts as an initiator and stays associated with the growing polymer chain, while palladium has a tendency to dissociate. rsc.orgresearchgate.net

While the catalyst-transfer model, where the Ni(0) species remains associated with a single polymer chain, is widely supported, some studies present evidence for the diffusion of the transition metal complex from one polymer chain to another during polymerization. figshare.comusm.eduacs.org Research utilizing techniques such as Gel Permeation Chromatography (GPC), MALDI-TOF mass spectrometry, and GC-MS has indicated that the transition metal is involved in transfer between chains. figshare.comusm.eduacs.org

Kinetic monitoring and characterization studies support the idea that the transfer of the transition metal occurs through diffusion. figshare.comusm.edu For instance, if the polymerization was solely based on a constant nickel association with a single polymer chain, the addition of more monomer would lead to a significant increase in the bulk molecular weight while maintaining a narrow polydispersity. acs.org However, experimental results have shown that this is not always the case, suggesting that chain-to-chain transfer of the catalyst complex is a competing process. acs.org

A significant advantage of KCTP and GRIM polymerization is the ability to control the molecular weight and Polydispersity Index (PDI) of the resulting P3HT. This control is essential for tailoring the polymer's properties for specific applications in organic electronics. nih.gov

The molecular weight of the synthesized P3HT can be effectively controlled by adjusting the initial ratio of monomer to catalyst. umich.edu In a chain-growth polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to this ratio. cmu.edu A linear relationship between Mn and the monomer-to-catalyst ratio is often indicative of a controlled, "living" polymerization process. umich.edu This allows for the targeted synthesis of P3HT with specific molecular weights by careful stoichiometry.

The following table illustrates the effect of the monomer-to-catalyst ratio on the molecular weight and PDI of P3HT synthesized via GRIM polymerization.

| Monomer/Catalyst Ratio | Number-Average Molecular Weight (Mn) (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 50 | 8.2 | 1.25 |

| 100 | 15.8 | 1.28 |

| 150 | 23.5 | 1.32 |

| 200 | 31.1 | 1.35 |

The design of the nickel catalyst system is another critical factor in controlling the polymerization. The commonly used catalyst, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is effective in producing regioregular P3HT. d-nb.info However, it has modest solubility in common solvents like tetrahydrofuran (B95107) (THF), which can limit the reaction concentration. d-nb.info

To address this and gain further control over the polymerization, externally initiated systems using active tolyl-functionalized nickel complexes have been developed. d-nb.info An example is the o-tolyl–Ni catalyst, which is soluble and stable in THF under an inert atmosphere. d-nb.info Polymers initiated with this type of complex have shown lower defect levels. d-nb.info The use of such pre-formed initiators allows for a more accurate catalyst-to-monomer ratio, leading to better molecular-weight control. d-nb.info Both Ni(dppp)Cl₂ and o-tolyl–Ni catalysts have been shown to be highly active in producing high-molecular-weight P3HT. d-nb.info

The table below presents a comparison of P3HT synthesis using different catalyst systems.

| Catalyst System | Solvent | Number-Average Molecular Weight (Mn) (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Ni(dppp)Cl₂ | o-DCB | 25.4 | 1.6 |

| o-tolyl–Ni catalyst | THF | 38.2 | 1.4 |

| Ni(dppe)Cl₂ | THF | 18.9 | 1.3 |

Strategies for Achieving High Regioregularity in Poly(3-hexylthiophene)

Regioregularity in P3HT refers to the ordered arrangement of the hexyl side chains along the polymer backbone. cmu.edu A high degree of head-to-tail (HT) couplings leads to a planar conformation, which enhances π-stacking and charge carrier mobility, crucial for applications in organic electronics. cmu.edunist.govnih.gov Conversely, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.edunist.gov Achieving high regioregularity is therefore a primary goal in the synthesis of P3HT. The Grignard Metathesis (GRIM) polymerization is a widely used method that produces P3HT with high regioregularity at room temperature. cmu.edu

The journey to highly regioregular P3HT begins with the monomer, this compound. In the widely employed Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, the monomer is not used directly but is first converted into a Grignard reagent. beilstein-journals.org This initial step, called Grignard metathesis, involves treating this compound with an alkylmagnesium halide, such as tert-butylmagnesium chloride. core.ac.ukresearchgate.net

This reaction produces a mixture of two principal regioisomeric Grignard monomers: the "regular" monomer, 2-bromo-5-(chloromagnesio)-3-hexylthiophene, and the "reverse" monomer, 5-bromo-2-(chloromagnesio)-3-hexylthiophene. beilstein-journals.orgrsc.org The composition of this isomeric mixture is crucial. Typically, the formation of the regular isomer is favored, with ratios around 75:25 to 80:20 (regular:reverse) being common. beilstein-journals.orgrsc.org The subsequent polymerization, catalyzed by a nickel complex, proceeds with a high degree of regioselectivity, ultimately yielding a polymer with greater than 95% head-to-tail couplings. acs.org

The purity of the monomer and the precise control over the Grignard exchange reaction are critical. Incomplete conversion or the presence of excess Grignard reagent can influence the polymer's end groups and polydispersity. researchgate.net For instance, if the formation of the active Grignard monomer is incomplete, leaving unreacted tert-butylmagnesium chloride, the ratio of H/Br to H/H end groups can change depending on the polymerization time. researchgate.net

Optimizing reaction conditions is a key strategy for enhancing the regioregularity and controlling the molar mass of P3HT. Several parameters, including temperature, monomer concentration, and even external fields, have been systematically investigated.

For P3HT synthesized via oxidative coupling with ferric chloride (FeCl₃), a simpler but less controlled method, lowering the monomer concentration and reaction temperature can improve regioregularity. rsc.org Slower mixing of the reactants also contributes to a more ordered polymer structure. rsc.org One novel approach involves applying an external electric field (EEF) during polymerization. rsc.orgrsc.org The application of an EEF has been shown to significantly improve the head-to-tail content, potentially by aligning transition state intermediates. rsc.org

The choice of solvent and the presence of additives also play a significant role. In GRIM polymerization, the aggregation of P3HT in solution is influenced by temperature and concentration, which can affect the final film morphology. cut.ac.cy

Table 1: Effect of External Electric Field (EEF) on P3HT Regioregularity This table is interactive. You can sort and filter the data.

| Sample ID | Applied Voltage (V) | Regioregularity (HT content, %) |

|---|---|---|

| P3HT-1 | 0 | 57 |

| P3HT-3 | 100 | 75 |

| P3HT-4 | 1000 | >75 |

Data sourced from a study on polymerization under an external electric field. rsc.org

The choice of the transition metal catalyst and its associated ligands is arguably the most critical factor in achieving high regioregularity via catalyst-transfer polymerization. Nickel-based catalysts are predominantly used for GRIM polymerization due to their ability to promote a living, chain-growth mechanism that yields highly regioregular P3HT. rsc.orgtdl.org

Choice of Metal: Comparative studies have shown that nickel is superior to palladium and platinum for this reaction. rsc.orgtdl.org Palladium-mediated polymerization tends to follow a step-growth mechanism and produces polymers with significantly lower regioregularity (less than 80% HT). rsc.orgtdl.org Platinum catalysts generally yield only low molecular weight products. tdl.org The difference is attributed to the nickel catalyst's tendency to remain associated with the growing polymer chain, whereas palladium is more likely to dissociate, leading to side reactions that disrupt the regioregularity. rsc.orgtdl.org

Ligand Design: The ligands attached to the nickel center finely tune its catalytic activity. Catalysts like Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) are standard. cmu.eduacs.org However, new strategies are continually being developed. A mixed-ligand approach, where the molar ratio of two different ligands is adjusted, allows for the fine modulation of P3HT regioregularity from 90% to 98%. acs.orgacs.org This precise control has been shown to strongly impact the polymer's crystallinity and the performance of resulting solar cells. acs.org

Initiator Design: The design of the initiator also offers a route to enhanced control. The use of Ni(dppp)Cl₂ as a catalyst in KCTP can lead to chains with a single tail-to-tail (TT) defect distributed along the chain. acs.org To overcome this, new, soluble nickel initiators have been developed to synthesize entirely defect-free P3HT, allowing for a more accurate study of its intrinsic properties and achieving crystallinities as high as 70%. acs.org

Table 2: Modulation of P3HT Regioregularity via a Mixed-Ligand Strategy This table is interactive. You can sort and filter the data.

| Ligand 1 (L1) Molar Ratio | Ligand 2 (L2) Molar Ratio | Resulting Regioregularity (RR, %) |

|---|---|---|

| 1 | 1 | 92 |

| 2 | 3 | 95 |

Data illustrates how tuning the ligand ratio in direct arylation polycondensation can control the regioregularity of P3HT. acs.org

Kinetic Studies of KCTP from this compound

Understanding the kinetics of the Kumada Catalyst Transfer Polycondensation (KCTP) is essential for controlling the molecular weight and polydispersity of P3HT. Kinetic studies of the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes have revealed that the reaction proceeds through a quasi-"living" chain-growth mechanism, rather than a step-growth process. core.ac.uktdl.org

Key findings from kinetic studies include:

Chain-Growth Mechanism: A hallmark of this mechanism is that high molecular weight polymers are formed early in the reaction, and the molecular weight increases linearly with monomer conversion. core.ac.uktdl.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI ≈ 1.2–1.5) by controlling the monomer-to-initiator ratio. core.ac.uk

Rate-Limiting Step: Kinetic studies indicate that for Ni(dppp)Cl₂-catalyzed polymerization, the rate-determining step of the catalytic cycle is transmetalation. researchgate.net

Catalyst Behavior: The nickel catalyst acts as an initiator and remains associated with the end of the growing polymer chain. tdl.org This "living" nature allows for the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk

Effect of Additives: The addition of salts like lithium chloride (LiCl) can have a strong effect on the polymerization rate. Studies using UV-vis spectroscopy to monitor the reaction in real-time have shown that LiCl can significantly increase the propagation rate constant, likely by increasing the reactivity of the Grignard monomer and modifying the active catalyst center. researchgate.net

Table 3: Kinetic Data for Ni-Mediated GRIM Polymerization of this compound This table is interactive. You can sort and filter the data.

| Catalyst | Polymerization Time | Monomer Conversion (%) | Polydispersity Index (PDI) | Mechanism Type |

|---|---|---|---|---|

| Ni(dppe)Cl₂ | 10 min | 98 | ~1.23 | Chain-Growth |

| Pd(dppe)Cl₂ | 12 hours | 98 | - | Step-Growth |

Comparison highlights the kinetic differences between Nickel and Palladium catalysts in the polymerization of 3-hexylthiophene (B156222) derivatives. tdl.org

Continuous Flow Polymerization of Poly(3-hexylthiophene)

While batch synthesis has been instrumental in developing P3HT, scaling up production presents challenges in reproducibility and cost. akjournals.comresearchgate.net Continuous flow synthesis has emerged as a powerful alternative, enabling straightforward scale-up, better process control, and potentially reduced chemical waste. akjournals.comnih.govresearchgate.net

The successful adaptation of GRIM polymerization to a continuous flow process has been demonstrated, producing P3HT with controlled molecular weight, high regioregularity, and performance in solar cells comparable to commercial batch-synthesized materials. beilstein-journals.orgnih.govresearchgate.net

The design of the flow reactor and the precise control of process parameters are critical for the successful continuous synthesis of P3HT.

Reactor Design: Typical setups involve pumping reagent solutions through tube or chip-based microreactors. researchgate.netnih.gov A common configuration uses a bench-top continuous-flow reactor consisting of tubing coils made from materials like stainless steel or polyfluoroalkoxy (PFA) that can be heated to the desired reaction temperature. researchgate.net Micromixers are often incorporated to ensure rapid and efficient mixing of the monomer and catalyst streams. researchgate.net In some cases, a "telescoped" process is designed where the initial Grignard metathesis step occurs in a first reactor coil, followed by the injection of the catalyst and polymerization in a second coil. beilstein-journals.org

Process Control: One of the main advantages of flow chemistry is the precise control over reaction parameters.

Molecular Weight Control: The molecular weight of the P3HT can be accurately controlled by adjusting the monomer-to-catalyst ratio. beilstein-journals.orgnih.govresearchgate.net This is achieved simply by manipulating the relative flow rates or concentrations of the monomer and catalyst solutions being pumped into the reactor. beilstein-journals.org

Residence Time: The reaction time is determined by the reactor volume and the total flow rate, a parameter known as the residence time. This can be precisely controlled to optimize polymer yield and properties. researchgate.net

Temperature: The reactor is typically heated to a specific temperature (e.g., 80-100 °C) to ensure a rapid reaction rate. akjournals.comresearchgate.net

Throughput: Continuous flow processes can achieve high throughput. For example, ultrafast synthesis with a throughput of 32.8 grams per hour per channel has been reported. akjournals.comresearchgate.net This is a significant advantage for producing the large quantities of material needed for commercial applications. nih.gov

Table 4: Representative Data for Continuous Flow Synthesis of P3HT This table is interactive. You can sort and filter the data.

| Reactor Type | Residence Time (min) | Temperature (°C) | Monomer Concentration (mM) | Throughput (g/hr/channel) | Resulting PDI |

|---|---|---|---|---|---|

| PFA Tube Reactor | 53 | 100 | - | - | - |

| Micromixer/Chip | - | 80 | 500 | 32.8 | ~1.2 |

Data compiled from studies on continuous flow polymerization of P3HT. akjournals.comresearchgate.net

Functionalization and Derivatization of 2,5 Dibromo 3 Hexylthiophene and Its Polymers

Direct Functionalization of 2,5-Dibromo-3-hexylthiophene (B54134) via Cross-Coupling Reactions

The presence of two bromine atoms at the 2- and 5-positions of the thiophene (B33073) ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of novel thiophene-based compounds with tailored electronic and photophysical properties.

The Suzuki cross-coupling reaction, which involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction is extensively used to introduce aryl substituents onto the thiophene core.

Under controlled and optimized reaction conditions, it is possible to achieve selective mono-arylation of this compound. This process involves the reaction of this compound with various arylboronic acids to yield 5-aryl-2-bromo-3-hexylthiophene derivatives. researchgate.netupm.edu.mynih.govupm.edu.my The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. mdpi.com The choice of solvent has been found to significantly impact the reaction yield, with 1,4-dioxane (B91453) often providing better results than toluene (B28343) due to the higher solubility of arylboronic acids. mdpi.com

Table 1: Reaction Conditions for Selective Mono-Arylation of this compound

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Arylboronic acid (1 mmol) |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

To synthesize 2,5-diaryl-3-hexylthiophene derivatives, a double Suzuki cross-coupling reaction is employed. nih.govnih.govresearchgate.net In this case, an excess of the arylboronic acid (typically 2.5 mmol per 1 mmol of this compound) is used to ensure the substitution of both bromine atoms. nih.gov The reaction is catalyzed by Pd(PPh₃)₄ in the presence of a base such as potassium phosphate. nih.gov Optimal yields are often achieved at a reaction temperature of 90 °C in a solvent system of 1,4-dioxane and water. nih.gov

Table 2: Reaction Conditions for Double Arylation of this compound

| Parameter | Condition |

| Substrate | This compound (1 mmol) |

| Reagent | Arylboronic acid (2.5 mmol) |

| Catalyst | Pd(PPh₃)₄ (6 mol%) |

| Base | K₃PO₄ (4 mmol) |

| Solvent | 1,4-Dioxane and Water |

| Temperature | 90 °C |

| Time | 12 h |

The electronic nature of the substituents on the arylboronic acid plays a significant role in the outcome of the Suzuki cross-coupling reaction and the properties of the resulting products. researchgate.netmdpi.com Both electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F) on the arylboronic acid have been successfully utilized to synthesize a range of 5-aryl-2-bromo-3-hexylthiophene and 2,5-diaryl-3-hexylthiophene derivatives. researchgate.netnih.govnih.gov The presence of these substituents can influence the electronic properties of the final compounds. researchgate.net For instance, the incorporation of electron-withdrawing groups can have a notable effect on the biological activities of the synthesized molecules. researchgate.net

Suzuki Cross-Coupling for Aryl-Substituted Thiophenes

End-Group Functionalization of Poly(3-hexylthiophene) Derived from this compound

Poly(3-hexylthiophene) (P3HT), a widely studied conducting polymer, is commonly synthesized from this compound via Grignard Metathesis (GRIM) polymerization. advancedsciencenews.comtdl.orgtdl.orgcmu.educore.ac.uk A key advantage of the GRIM method is the ability to introduce functional groups at the ends of the polymer chains, which can significantly influence the polymer's properties and applications. advancedsciencenews.comtdl.org

The in-situ end-group functionalization of P3HT is achieved by quenching the "living" polymer chains, formed during the GRIM polymerization, with a functionalized Grignard reagent. cmu.educmu.edu This one-pot method allows for the introduction of a diverse range of functionalities at the polymer chain ends. cmu.edu The type of Grignard reagent used determines whether the polymer becomes monofunctionalized or difunctionalized. cmu.edu Unsaturated Grignard reagents, such as allyl, ethynyl, and vinyl Grignards, tend to produce monofunctionalized polymers. cmu.edu In contrast, other types of Grignard reagents, including aryl and alkyl Grignards, typically lead to difunctionalized polymers. cmu.edu This approach has been successfully used to prepare P3HT with pyridyl end-groups by quenching the polymerization with 2- and 3-pyridyl Grignard reagents complexed with lithium chloride. acs.orgornl.govsci-hub.se

Table 3: Functionalization of P3HT with Different Grignard Reagents

| Grignard Reagent Type | Resulting Functionalization |

| Allyl, Ethynyl, Vinyl | Monofunctionalized |

| Aryl, Alkyl | Difunctionalized |

Synthesis of Hydroxyl-Terminated Polymers

The introduction of hydroxyl (-OH) functional groups to the termini of poly(3-hexylthiophene) (P3HT) chains is a significant strategy for creating functional materials with tailored properties. This functionalization allows for further chemical modifications, such as the creation of block copolymers or for grafting the polymer onto surfaces. One prominent method for synthesizing hydroxyl-terminated P3HT involves the use of a functionalized initiator in a controlled polymerization process.

A novel approach for this synthesis utilizes a hydroxyl-terminated π-allyl nickel initiator, specifically [η³-Ni(CH₂CHCHCH₂OCOCH₃)][BPhF₄]. researchgate.netrsc.orgnih.gov This initiator is designed with a protected hydroxyl group, which allows for the controlled polymerization of this compound. The polymerization is followed by a deprotection step to reveal the terminal hydroxyl group.

The synthesis process begins with the reaction of this compound with isopropylmagnesium chloride. rsc.org This is followed by the introduction of the nickel-based initiator, which commences the polymerization. researchgate.netrsc.org The polymerization proceeds in a living or controlled manner, which allows for the synthesis of polymers with a narrow molecular weight distribution. researchgate.netrsc.org

After the polymerization has reached the desired chain length, the reaction is terminated. To introduce the hydroxyl group at the other end of the polymer chain, a reagent such as 3-iodopropanol can be added. rsc.org The final step involves hydrolysis to deprotect the hydroxyl group on the initiator end, resulting in a hydroxyl-terminated poly(3-hexylthiophene). rsc.org

Characterization using techniques such as ¹H-NMR spectroscopy confirms the successful incorporation of the protected hydroxyl group into the polymer structure. researchgate.net This method not only provides a route to hydroxyl-terminated P3HT but also expands the potential for creating more complex polymer architectures, such as block copolymers, by leveraging the living nature of the polymerization. researchgate.netrsc.org For instance, a hydroxyl-terminated polybutadiene-b-poly(3-hexylthiophene) block copolymer has been synthesized using this initiator to enhance the material's workability and reduce its brittleness. researchgate.netrsc.orgnih.gov

The table below summarizes the key aspects of a typical synthesis of hydroxyl-terminated P3HT using the functionalized nickel initiator.

| Parameter | Description | Reference |

| Monomer | This compound | researchgate.net |

| Initiator | [η³-Ni(CH₂CHCHCH₂OCOCH₃)][BPhF₄] | researchgate.netrsc.orgnih.gov |

| Key Steps | 1. Reaction of monomer with isopropylmagnesium chloride.2. Initiation of polymerization with the Ni-based initiator.3. Termination and end-capping with a hydroxyl-containing reagent (e.g., 3-iodopropanol).4. Hydrolysis for deprotection of the terminal hydroxyl group. | rsc.org |

| Polymerization Type | Controlled/living polymerization | researchgate.netrsc.org |

| End-Product | Hydroxyl-terminated poly(3-hexylthiophene) | researchgate.net |

| Characterization | ¹H-NMR Spectroscopy | researchgate.net |

Advanced Characterization Methodologies for Polymers Derived from 2,5 Dibromo 3 Hexylthiophene

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the detailed molecular structure of P3HT, including the arrangement of monomer units and the nature of the polymer chain ends.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioregularity and End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of P3HT. rsc.org It provides precise information on the connectivity of the monomer units, a property known as regioregularity, which significantly influences the polymer's electronic and optical characteristics.

The arrangement of the hexyl side chains along the polythiophene backbone can result in different linkages: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). A high degree of HT coupling leads to a more planar backbone, facilitating better π-π stacking and enhanced charge carrier mobility. rsc.org ¹H NMR spectroscopy allows for the quantification of regioregularity by analyzing the chemical shifts of the α-methylene protons on the hexyl side chain. rsc.org The signal corresponding to the HT arrangement typically appears in the range of 2.75–2.8 ppm. rsc.org By comparing the integration of this peak with those corresponding to other arrangements, the percentage of regioregularity can be accurately calculated. rsc.org

Furthermore, NMR spectroscopy is a powerful method for end-group analysis, which is crucial for confirming the success of polymerization reactions and for understanding the initiation and termination mechanisms. scispace.comresearcher.lifeacs.org By identifying and quantifying the signals from protons at the chain ends, it is possible to determine the absolute number-average molecular weight (Mn) of the polymer. researchgate.net For instance, specific functional groups introduced at the chain ends can be identified by their unique NMR signatures. scispace.comresearchgate.net Derivatization techniques, such as reacting protic end-groups with trichloroacetylisocyanate (TAI), can be employed to introduce a new signal in a clear region of the spectrum (typically above 8 ppm), facilitating quantification. researchgate.net

| Proton Environment | Typical Chemical Shift (ppm) | Assignment |

|---|---|---|

| α-methylene protons of hexyl chain | ~2.80 | Head-to-Tail (HT) linkage |

| Thiophene (B33073) ring proton | ~6.98 | Proton on the conjugated backbone |

| Terminal methyl protons of hexyl chain | ~0.90 | -CH₃ group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Optical Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for investigating the electronic properties of P3HT. The absorption of light in the UV-Vis range corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily associated with the π-π* transition of the conjugated backbone. uobasrah.edu.iq

The position of the maximum absorption wavelength (λ_max) and the shape of the absorption spectrum are highly sensitive to the effective conjugation length of the polymer chain. In dilute solutions, where polymer chains are relatively isolated, P3HT typically shows a single, broad absorption peak. researchgate.net In the solid state (as a thin film) or in poor solvents, P3HT chains tend to aggregate and form more ordered, planar structures. This increased planarity and intermolecular interaction lead to a red-shift in the absorption spectrum and the appearance of distinct vibronic shoulders, which are indicative of a higher degree of structural order. rsc.org

A critical parameter derived from UV-Vis spectroscopy is the optical band gap (E_g). It is determined from the onset of absorption in the solid-state spectrum, which corresponds to the minimum energy required for a π-π* transition. uobasrah.edu.iq The Tauc plot method, which involves plotting (αhν)² versus photon energy (hν), is commonly used to extrapolate the band gap value. uobasrah.edu.iq For P3HT, the optical band gap is typically in the range of 1.9 to 2.1 eV. uobasrah.edu.iq

| Sample State | Typical λ_max (nm) | Typical Optical Band Gap (E_g) (eV) | Spectral Features |

|---|---|---|---|

| Dilute Solution (e.g., in Chloroform) | ~450 | N/A | Single broad absorption peak |

| Thin Film | ~520 (with shoulders at ~550 and ~600) | ~1.9 | Red-shifted peak with vibronic shoulders |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of P3HT by identifying its characteristic vibrational modes. rsc.org This technique is particularly useful for verifying the presence of the hexyl side chains and the thiophene rings, and for assessing the purity of the synthesized polymer.

The FTIR spectrum of P3HT displays several key absorption bands. The peaks around 2850–2960 cm⁻¹ are attributed to the symmetric and asymmetric C-H stretching vibrations of the hexyl groups. researchgate.net The vibration of the C=C bonds within the thiophene ring typically appears around 1460 cm⁻¹. rsc.org Additionally, the presence of the aromatic C-H bond is confirmed by a peak around 1079 cm⁻¹. rsc.org The disappearance of peaks associated with monomers or impurities can confirm the successful purification of the polymer.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2925 | Asymmetric C-H stretching of alkyl chain (-CH₂) |

| ~2855 | Symmetric C-H stretching of alkyl chain (-CH₂) |

| ~1460 | C=C stretching of the thiophene ring |

| ~1079 | Aromatic C-H in-plane bending |

| ~820 | C-H out-of-plane vibration of 2,3,5-trisubstituted thiophene |

Chromatographic Techniques for Polymer Properties

Chromatographic methods are essential for determining the molar mass characteristics of P3HT, which are critical for its processability and final device performance.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring the molecular weight distribution of P3HT. nsf.gov GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column than smaller molecules.

The analysis provides several key parameters: the number-average molecular weight (M_n), the weight-average molecular weight (M_w), and the polydispersity index (PDI), which is the ratio of M_w to M_n. The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often desirable for controlled self-assembly and consistent device performance. While GPC is widely used, it is important to note that the results can be affected by factors such as the choice of calibration standards (typically polystyrene) and potential interactions between the polymer and the column material. scispace.com Non-uniform sample loss, particularly of high molecular weight chains, can lead to an underestimation of the average molecular weight. nsf.gov

| Sample ID | Number-Average Molecular Weight (M_n) (kg/mol) | Weight-Average Molecular Weight (M_w) (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| P3HT-A | 15.5 | 25.1 | 1.62 |

| P3HT-B | 30.2 | 48.9 | 1.62 |

| P3HT-C (controlled polymerization) | 20.1 | 23.7 | 1.18 |

Electrochemical Characterization for Electronic Energy Levels

Electrochemical techniques are vital for determining the absolute energy levels of the frontier molecular orbitals (HOMO and LUMO) of P3HT, which govern its behavior as a semiconductor and its suitability for use in electronic devices like solar cells and transistors.

Cyclic Voltammetry (CV) is the most common method used for this purpose. rsc.org In a typical CV experiment, a thin film of P3HT is coated onto a working electrode (e.g., ITO-coated glass) and immersed in an electrolyte solution along with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). rsc.orgacs.org As the potential is swept, the polymer undergoes oxidation (p-doping), and the potential at which this process begins (the oxidation onset potential, E_ox) is measured. rsc.org

The HOMO energy level can be calculated from E_ox relative to the energy level of a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often assumed to have an absolute energy level of -4.8 eV relative to the vacuum level. acs.org Once the HOMO level is determined, the LUMO level can be estimated by adding the optical band gap (E_g, obtained from UV-Vis spectroscopy) to the HOMO energy value. These energy levels are critical for predicting charge injection and transport properties and for designing efficient device architectures.

| Parameter | Measurement Technique | Calculation Method | Typical Value (eV) |

|---|---|---|---|

| HOMO Level | Cyclic Voltammetry (CV) | Calculated from the onset of oxidation potential (E_ox) relative to a reference (e.g., Fc/Fc⁺). | -4.9 to -5.2 |

| Optical Band Gap (E_g) | UV-Vis Spectroscopy | Determined from the absorption edge of a thin film spectrum (e.g., via Tauc Plot). | ~1.9 |

| LUMO Level | CV and UV-Vis | LUMO = HOMO + E_g | -3.0 to -3.3 |

Theoretical and Computational Studies of 2,5 Dibromo 3 Hexylthiophene and Its Derived Polymers

Density Functional Theory (DFT) for Molecular Geometry and Frontier Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study conjugated polymers and their precursors, providing detailed information about molecular geometries and frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies using DFT have been employed to calculate the quantum chemical parameters of thiophene (B33073) oligomers. These parameters include the energy of the HOMO (EHOMO) and LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), absolute electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). sapub.org The EHOMO is associated with the electron-donating ability of a molecule, while the ELUMO indicates its electron-accepting ability. sapub.org A smaller frontier orbital gap is indicative of higher chemical reactivity and is a key factor in determining the electronic and optical properties of these materials. nih.govnih.gov

DFT calculations have been performed on poly(3-hexylthiophene) (P3HT) in the gas phase and in various solvents to understand the effect of the environment on its properties. journalpsij.com The results show that solvent polarity can influence the structural and electronic properties of the polymer. journalpsij.com For instance, the HOMO-LUMO energy gap and chemical hardness of P3HT have been observed to increase with the polarity and dielectric constant of the solvent, indicating greater stability in more polar environments. journalpsij.com

The table below summarizes key quantum chemical parameters for a P3HT molecule calculated in different environments using DFT at the B3LYP/6-31++G (d, p) level of theory.

| Environment | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (eV) |

|---|---|---|---|---|

| Gas Phase | -5.253 | -1.420 | 3.833 | 1.917 |

| Methanol | -5.275 | -1.441 | 3.834 | 1.917 |

| Toluene (B28343) | -5.265 | -1.431 | 3.834 | 1.917 |

| Acetone | -5.274 | -1.440 | 3.834 | 1.917 |

| Chloroform | -5.267 | -1.434 | 3.833 | 1.917 |

| Thiophene | -5.266 | -1.432 | 3.834 | 1.917 |

Simulations for Structure-Property Relationships in Regioregular Poly(3-hexylthiophene)

The arrangement of the side chains in poly(3-alkylthiophenes) significantly impacts their physical and electronic properties. Regioregular poly(3-hexylthiophene) (rr-P3HT), where the hexyl side chains are all in a head-to-tail arrangement, allows for closer packing and stronger interchain interactions, leading to enhanced charge carrier mobility.

First-principles DFT methods have been utilized to investigate the structural and electronic properties of crystalline rr-P3HT. researchgate.net These studies have shown that a staggered structure is the most stable configuration for the rr-P3HT crystal. The electronic properties are strongly influenced by the extent of π-π interactions, which can be described by structural parameters like the interchain distance in the stacking direction. researchgate.net As the polymer chains become more tightly packed, the direct band gap significantly decreases, while the dispersion of the HOMO and LUMO bands increases. researchgate.net

Molecular dynamics (MD) simulations have been employed to study the conformational behavior of single P3HT chains as a function of temperature. mdpi.com These simulations have revealed that isolated chains can adopt various conformations, including bundle and toroid structures, with bundles being more prevalent at lower temperatures. mdpi.com The transition between these conformations can be linked to changes in the absorption spectra of P3HT solutions with temperature. mdpi.com

The table below presents the unit cell parameters for a monoclinic crystal structure of rr-P3HT determined by electron diffraction analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 1.60 nm |

| b | 0.78 nm |

| c | 0.78 nm |

| γ | 86.5° |

Modeling of Polymerization Mechanisms and Kinetics

Understanding the polymerization mechanism and kinetics is crucial for controlling the molecular weight, regioregularity, and polydispersity of P3HT, which in turn dictate its performance in electronic devices.

The polymerization of 2,5-dibromo-3-alkylthiophenes, such as 2,5-Dibromo-3-hexylthiophene (B54134), often proceeds via a chain-growth mechanism, particularly in Grignard metathesis (GRIM) polymerization. The kinetics of this process have been studied in real-time using UV-Vis spectroscopy to determine the rate constants for each step of the reaction, including the bromine-magnesium exchange and the polymerization itself. researchgate.net

Kinetic studies of the Kumada catalyst transfer polymerization (KCTP) of thiophene derivatives have shown a dependence of the polymerization on the monomer concentration. rsc.org For instance, a minimum monomer concentration may be required to achieve polymerization. rsc.org The rate of polymerization can also be significantly faster than that of other monomers, with molecular weight increasing rapidly in the initial stages of the reaction. rsc.org

Computational analysis has also been used to investigate aspects of the polymerization process, such as the cleavage of the C-Br bond, which is a key step in the polymerization of dibrominated thiophene monomers. researchgate.net

The table below shows the molecular weight (Mn) and polydispersity index (Đ) of a poly(3-alkylthiophene) synthesized via KCTP at different time points, illustrating the kinetics of the polymerization.

| Time (minutes) | Mn (g/mol) | Đ |

|---|---|---|

| 1 | 10,100 | 1.28 |

| 2 | 11,300 | 1.25 |

| 5 | 13,500 | 1.21 |

| 10 | 14,000 | 1.20 |

Research Trajectories and Future Outlook in Poly 3 Hexylthiophene Science Utilizing 2,5 Dibromo 3 Hexylthiophene

Development of Next-Generation Polymer Architectures

The ability to control the polymerization of 2,5-Dibromo-3-hexylthiophene (B54134) has paved the way for the creation of sophisticated polymer architectures beyond simple linear chains. These next-generation structures are designed to improve the material's properties, such as solubility, mechanical flexibility, and charge transport characteristics.

One significant area of development is the synthesis of block copolymers . By incorporating flexible polymer blocks with the rigid P3HT backbone, researchers can enhance the mechanical properties of the resulting material without sacrificing its desirable electronic characteristics. For instance, di- and tri-block copolymers of P3HT have been synthesized using techniques like Atom Transfer Radical Polymerization (ATRP), starting from a vinyl-terminated P3HT precursor derived from this compound. cmu.educmu.edu This approach allows for the creation of materials with improved film-forming properties and higher conductivities. cmu.edu

Another promising direction is the creation of star-shaped and other branched P3HT architectures . These non-linear structures can exhibit unique solution and solid-state properties compared to their linear counterparts. For example, three-arm star-shaped P3HTs have been synthesized via Suzuki coupling, using a central core to which P3HT arms are attached. researchgate.net These architectures can influence the polymer's packing and morphology, which are crucial for charge transport in electronic devices.

The synthesis of these advanced architectures often relies on living polymerization techniques, such as Grignard Metathesis (GRIM) polymerization, which allows for precise control over molecular weight and end-group functionality. cmu.edunih.gov This level of control is essential for producing well-defined block copolymers and other complex structures.

Advanced Processing Techniques and Their Impact on Device Performance

The performance of devices based on P3HT is not solely dependent on the polymer's molecular structure but is also heavily influenced by the processing methods used to create the thin films. Advanced processing techniques are being explored to control the microstructure and morphology of P3HT films, thereby enhancing device performance.

Blade coating is a scalable deposition technique that has shown promise for fabricating high-quality P3HT films. The performance of blade-coated devices is highly dependent on factors such as the molecular weight of the P3HT and the processing conditions. nih.govacs.org For instance, in organic thin-film transistors (OTFTs), the polymorph formation in blade-coated oligothiophene films is directly influenced by the molecular weight, with certain polymorphs leading to improved device performance. nih.govacs.org In the context of organic solar cells, blade coating has been successfully used to deposit P3HT:non-fullerene acceptor blends, with the choice of solvent and annealing temperature being critical parameters for optimizing device efficiency. rsc.org

Solution shearing is another technique that offers precise control over film morphology. By applying a shear force during solvent evaporation, it is possible to induce molecular alignment and enhance the crystallinity of P3HT films. researchgate.netacs.orgmdpi.com This increased molecular ordering can lead to significantly improved charge carrier mobility. mdpi.com For example, solution shearing of P3HT nanowire films has been shown to increase the charge carrier mobility by over 50 times compared to conventional spin-coated films. mdpi.com The shearing speed and solution concentration are key parameters that can be tuned to control the crystallization kinetics and final film morphology. nih.gov

Inkjet printing is an attractive method for the large-scale and low-cost fabrication of patterned P3HT films for electronic devices. cut.ac.cyrsc.orgrsc.org20.210.105researchgate.net However, the ink formulation, particularly the choice of solvent and the regioregularity of the P3HT, is crucial for achieving reliable printing and optimal device performance. cut.ac.cy High regioregularity P3HT can lead to aggregation in the ink, resulting in rough films and reduced device efficiency. cut.ac.cy By carefully optimizing the ink and printing parameters, inkjet printing has been successfully used to fabricate organic solar cells and electrolyte-gated field-effect transistors with good performance. cut.ac.cyrsc.org

The following table summarizes the impact of different processing techniques on the performance of P3HT-based devices.

| Processing Technique | Key Parameters | Impact on Morphology | Effect on Device Performance |

| Blade Coating | Molecular Weight, Solvent, Annealing Temperature | Control over polymorph formation and crystallinity | Improved OTFT performance with specific polymorphs; Optimized efficiency in solar cells |

| Solution Shearing | Shearing Speed, Solution Concentration, Substrate Temperature | Enhanced molecular alignment and crystallinity | Significant increase in charge carrier mobility in OTFTs |

| Inkjet Printing | Ink Formulation (Solvent, P3HT Regioregularity), Printing Parameters | Control over film roughness and homogeneity | Enables large-scale fabrication; performance is highly dependent on ink properties |

Integration of this compound-Derived Polymers in Emerging Technologies

Polymers derived from this compound are being integrated into a wide range of emerging technologies, leveraging their unique electronic and physical properties.

In the field of organic photovoltaics (OPVs) , P3HT remains a workhorse material. beilstein-journals.orgrsc.orgsemanticscholar.orgmdpi.com Its ability to be processed from solution using scalable techniques like blade coating and inkjet printing makes it suitable for low-cost, large-area solar cell production. 20.210.105nycu.edu.tw Research continues to focus on optimizing the blend morphology with various acceptor materials to enhance power conversion efficiencies.

Flexible electronics is another area where P3HT-based materials are making a significant impact. umd.edu The inherent flexibility of polymers, combined with their semiconducting properties, allows for the fabrication of devices on flexible substrates. P3HT-based organic thin-film transistors (OTFTs) are key components in flexible displays and sensors. mdpi.com

The biocompatibility and solution processability of P3HT have also led to its use in bioelectronics . researchgate.net P3HT-based devices are being explored for applications such as biosensors and for interfacing with biological systems. For instance, electrolyte-gated transistors using P3HT as the active material can be used for sensing applications in aqueous environments. rsc.orgmdpi.com

Furthermore, P3HT is being investigated for thermoelectric applications , where it can convert waste heat into electrical energy. rsc.orgresearchgate.netacs.org By creating composites with materials like carbon nanotubes, the thermoelectric properties of P3HT can be significantly enhanced. rsc.orgacs.org Spray-printing has been demonstrated as a viable method for fabricating flexible organic thermoelectric generators based on P3HT. rsc.org

Finally, P3HT is also being used in the development of phototransistors and sensors . rsc.org When combined with materials like lead sulfide (B99878) quantum dots, P3HT-based phototransistors can exhibit high sensitivity to near-infrared light, opening up possibilities for new types of optical sensors. rsc.org

The table below provides an overview of the application of P3HT in various emerging technologies.

| Technology | Application of P3HT | Key Advantages |

| Organic Photovoltaics | Active layer material in solar cells | Solution processability, scalability, low cost |

| Flexible Electronics | Active material in flexible transistors and circuits | Inherent flexibility, lightweight |

| Bioelectronics | Biosensors, neural interfaces | Biocompatibility, operation in aqueous environments |

| Thermoelectrics | p-type material in thermoelectric generators | Low thermal conductivity, solution processability |

| Phototransistors/Sensors | Photosensitive material in optical sensors | Tunable optical absorption, high responsivity in composites |

Q & A

Q. What are the established methods for synthesizing 2,5-dibromo-3-hexylthiophene, and how can purity be optimized?

The primary synthesis route involves Grignard metathesis (GRIM), where this compound reacts with alkylmagnesium halides (e.g., tert-butylmagnesium chloride) to form regioregular polymers. Purity is ensured by controlling stoichiometry (1:1 Grignard reagent ratio) and reaction time (<2 hours under inert conditions) . For monomer synthesis, microwave-assisted Stille coupling accelerates reactions while minimizing side products, as demonstrated in terthiophene derivatives . Post-synthesis purification via column chromatography or recrystallization in hexane/chloroform mixtures is critical for isolating high-purity monomers.

Q. How is the regioregularity of poly(3-hexylthiophene) (P3HT) derived from this compound quantified?

Regioregularity (>95%) is determined via ¹H NMR by integrating α-methylene protons (δ ~2.6–2.8 ppm) adjacent to the thiophene backbone. A sharp singlet indicates high regioregularity, while splitting suggests defects. Gel permeation chromatography (GPC) with polystyrene standards in toluene further correlates molecular weight (Mn ~10–50 kDa) with polymerization conditions .

Q. What are the key physical properties of this compound relevant to handling and storage?

Key properties include:

- Density: 1.6 ± 0.1 g/cm³

- Boiling point: 317.2 ± 37.0 °C

- Flash point: 145.6 ± 26.5 °C (flammable liquid) Storage at 2–8°C under inert gas (N₂/Ar) is recommended to prevent degradation. Safety protocols mandate vapor respirators and protective gloves due to acute toxicity (H302) and skin irritation (H315) risks .

Advanced Research Questions

Q. How do catalyst diffusion and concentration impact molecular weight control in GRIM polymerization?